molecular formula C10H9NO2 B14892572 2-(Prop-2-yn-1-yloxy)benzamide

2-(Prop-2-yn-1-yloxy)benzamide

Cat. No.: B14892572
M. Wt: 175.18 g/mol
InChI Key: PVHMARGUGAHOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-yloxy)benzamide is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a benzamide group attached to a prop-2-yn-1-yloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)benzamide typically involves the reaction of 2-hydroxybenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s biological activities, such as inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)benzaldehyde
  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • 1-(Prop-2-yn-1-yloxy)-4-propylbenzene
  • 4-(Prop-2-yn-1-yloxy)benzonitrile

Uniqueness

2-(Prop-2-yn-1-yloxy)benzamide is unique due to its specific benzamide structure combined with a prop-2-yn-1-yloxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-prop-2-ynoxybenzamide

InChI

InChI=1S/C10H9NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H2,11,12)

InChI Key

PVHMARGUGAHOHZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC=C1C(=O)N

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.